molecular formula C15H11BrN2O2 B028445 10-Bromo Oxcarbazepine CAS No. 113952-20-8

10-Bromo Oxcarbazepine

Cat. No.: B028445
CAS No.: 113952-20-8
M. Wt: 331.16 g/mol
InChI Key: PMENNHUFHRUBMF-UHFFFAOYSA-N
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Description

10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and a carboxamide group. This compound is part of the dibenzoazepine family, which is known for its diverse applications in medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is the voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, thus regulating neuronal excitability.

Mode of Action

The compound exerts its effects primarily through its interaction with the voltage-sensitive sodium channels. It is believed to block these channels , thereby stabilizing the overexcited neuronal cell membranes . This action inhibits the repetitive firing of neurons and reduces the propagation of synaptic impulses .

Pharmacokinetics

Based on its structural similarity to oxcarbazepine , it can be hypothesized that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Oxcarbazepine is known to be well-absorbed and extensively metabolized, with its metabolites exerting the therapeutic effects .

Result of Action

The molecular and cellular effects of the compound’s action result in the stabilization of overexcited neuronal membranes and a reduction in the propagation of synaptic impulses . This leads to a decrease in neuronal excitability, which can help control and prevent the occurrence of seizures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves multiple steps. One common method starts with the bromination of 10,11-dihydro-5H-dibenzo[b,f]azepine, followed by oxidation to introduce the ketone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

6-bromo-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMENNHUFHRUBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552123
Record name 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113952-20-8
Record name 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Bromo Oxcarbazepine
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10-Bromo Oxcarbazepine
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10-Bromo Oxcarbazepine
Reactant of Route 4
10-Bromo Oxcarbazepine
Reactant of Route 5
10-Bromo Oxcarbazepine
Reactant of Route 6
10-Bromo Oxcarbazepine

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